molecular formula C17H16N2OS B1417741 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105191-79-4

5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1417741
CAS No.: 1105191-79-4
M. Wt: 296.4 g/mol
InChI Key: JMKBOVVAGGBSQV-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazole derivatives. This compound features a unique structure with a thiol group attached to the imidazole ring, along with methoxy and methyl substituents on the phenyl rings. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The phenyl groups with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

    Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea as a precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the phenyl substituents.

    Substitution: The methoxy and methyl groups on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles like amines and thiols.

Major Products

    Disulfides: From oxidation of the thiol group.

    Hydrocarbons: From reduction reactions.

    Substituted Imidazoles: From various substitution reactions.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its imidazole core, which is a common pharmacophore in many biologically active molecules. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials requiring specific structural features provided by the imidazole and thiol groups.

Mechanism of Action

The biological activity of 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol is likely mediated through its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-imidazole-2-thiol: Lacks the methoxy and methyl substituents, potentially altering its reactivity and biological activity.

    5-(4-hydroxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol: The hydroxy group can introduce different hydrogen bonding interactions compared to the methoxy group.

    5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol: Lacks the methyl group on the phenyl ring, which may affect its steric and electronic properties.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl rings, along with the thiol group on the imidazole ring, makes 5-(4-methoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thiol unique. These substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-4-3-5-14(10-12)19-16(11-18-17(19)21)13-6-8-15(20-2)9-7-13/h3-11H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKBOVVAGGBSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CNC2=S)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150500
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-79-4
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(4-methoxyphenyl)-1-(3-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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